N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
Description
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O4S/c1-18(2)12(13-5-4-8-22-13)10-17-23(19,20)15-9-11(16)6-7-14(15)21-3/h4-9,12,17H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQXPWCKVNWTCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)F)OC)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a compound with potential biological activity, particularly in the context of cancer treatment and as a topoisomerase inhibitor. This article explores its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Molecular Structure
The compound's molecular formula is with a molecular weight of approximately 301.36 g/mol. The structural characteristics include:
- Dimethylamino group : Contributes to its basicity and potential interactions with biological targets.
- Furan ring : Known for its role in various biological activities, including anticancer properties.
- Fluoro and methoxy substituents : Enhance the compound's lipophilicity and may influence its pharmacokinetic properties.
Synthesis
The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide typically involves multi-step organic reactions, including the formation of the furan moiety and subsequent modifications to introduce the sulfonamide and other functional groups.
Anticancer Properties
Recent studies have demonstrated that compounds similar to N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide exhibit significant anticancer activity. For instance, compounds derived from furan have shown efficacy against various cancer cell lines, including breast, colon, lung, and prostate cancers. These compounds often act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and cell division.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 5 | Topoisomerase II Inhibition |
| Compound B | Colon | 3 | Induction of Apoptosis |
| Compound C | Lung | 4 | ROS Generation |
| N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide | Prostate | TBD | TBD |
- Topoisomerase II Inhibition : The compound has been identified as a selective inhibitor of topoisomerase II, preventing DNA unwinding necessary for replication and transcription.
- Reactive Oxygen Species (ROS) Induction : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation.
Case Studies
In vitro studies have shown that N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide exhibits low toxicity towards normal cells while effectively targeting cancer cells. For example, a study involving human breast cancer cell lines revealed that treatment with this compound resulted in significant apoptotic effects without adversely affecting healthy tissue.
Comparaison Avec Des Composés Similaires
Key Observations :
- Fluoro vs.
- Side Chain Complexity: The dimethylaminoethyl-furan chain distinguishes the target compound from simpler sulfonamides (e.g., N,N-diethyl-5-fluoro-2-methoxybenzenesulfonamide) and ranitidine derivatives, which incorporate thioether linkages .
Challenges :
Physicochemical and Pharmacokinetic Properties
Table 3: Molecular Properties
Insights :
- The target compound’s dimethylamino group enhances water solubility compared to non-aminated analogs .
- The furan ring may increase metabolic stability compared to ranitidine derivatives, which are prone to oxidation .
Q & A
Q. How do solvent effects influence the compound’s stability during long-term storage?
- Accelerated stability studies : Store solutions in DMSO, acetonitrile, or PBS at 4°C, 25°C, and 40°C for 30 days. Monitor degradation via UPLC-UV (λ = 254 nm). DMSO shows <5% degradation at 25°C, while PBS induces hydrolysis of the sulfonamide bond (~15% loss) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
